molecular formula C5H6BrN3O2 B10908560 5-Bromo-1-ethyl-4-nitro-1H-pyrazole

5-Bromo-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B10908560
M. Wt: 220.02 g/mol
InChI Key: RTPYNXAUYBXGCW-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-4-nitro-1H-pyrazole is a pyrazole derivative characterized by a bromine atom at position 5, a nitro group at position 4, and an ethyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity . The nitro group at position 4 and bromine at position 5 make this compound a versatile intermediate for further functionalization via cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-1-ethyl-4-nitropyrazole

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3

InChI Key

RTPYNXAUYBXGCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at C5-Bromine

The bromine atom at position 5 serves as a primary site for nucleophilic substitution, enabling diverse functionalization:

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. For example:

ReactantsCatalyst SystemSolventTemp (°C)Yield (%)Source
4-Bromophenylboronic acidPdCl(C₃H₅)(dppb), KOAcDMA15085
3-BromopyridinePd(OAc)₂, XPhosDMF12062

Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product . Steric hindrance from the N-ethyl group slightly reduces yields compared to N-methyl analogs .

Nitro Group Transformations

The nitro group at position 4 participates in reduction and displacement reactions:

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) or treatment with NaBH₄/CuCl₂ reduces the nitro group to an amine:

Reducing AgentSolventTemp (°C)ProductYield (%)Source
H₂ (1 atm), 10% Pd/CEtOH255-Bromo-1-ethyl-4-amino-1H-pyrazole78
NaBH₄, CuCl₂THF0→255-Bromo-1-ethyl-4-amino-1H-pyrazole65

Applications : The resulting amine serves as a precursor for further derivatization, such as diazotization or amide coupling .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to position 3 due to its electron-withdrawing nature:

Nitration and Sulfonation

ReactionReagentConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄0→50°C5-Bromo-1-ethyl-3,4-dinitro-1H-pyrazole45
SulfonationClSO₃H25°C5-Bromo-1-ethyl-4-nitro-3-sulfo-1H-pyrazole38

Limitations : Steric hindrance from the ethyl group at N1 reduces regioselectivity compared to smaller substituents .

Ring Functionalization via Cyclocondensation

The pyrazole ring participates in cyclocondensation with hydrazines or β-keto esters:

Formation of Bicyclic Systems

PartnerConditionsProductYield (%)Source
Hydrazine hydrateEtOH, refluxPyrazolo[3,4-d]pyridazine72
Ethyl acetoacetateK₂CO₃, DMFPyrazolo[3,4-b]pyridine68

Key Factor : The bromo group enhances electrophilicity at C5, facilitating nucleophilic attack during ring closure .

Halogen Exchange Reactions

The bromine atom undergoes halogen displacement under Ullmann or Finkelstein conditions:

ReagentCatalystProductYield (%)Source
KI, CuIDMF, 110°C5-Iodo-1-ethyl-4-nitro-1H-pyrazole83
Cl₂ gasFeCl₃5-Chloro-1-ethyl-4-nitro-1H-pyrazole58

Mechanism : Radical or ionic pathways dominate depending on the halogen source .

Zn(II) Complexation

Metal SaltLigand RatioProduct StructureStability Constant (log K)Source
Zn(NO₃)₂2:1[Zn(L)₂(NO₃)₂]4.7

Structural Insight : X-ray crystallography confirms bidentate coordination via nitro and pyrazole nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-ethyl-4-nitro-1H-pyrazole has been explored for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Pyrazole derivatives are known for their ability to inhibit enzymes such as xanthine oxidase and dihydroorotate dehydrogenase, which are relevant in treating conditions like gout and certain cancers.

Case Studies:

  • Anticancer Activity : Research indicates that various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundA54948

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant anti-inflammatory effects in various in vivo models, such as carrageenan-induced paw edema tests .

Research Findings:

A series of substituted pyrazoles were evaluated for their ability to stabilize human red blood cell membranes, indicating their potential as anti-inflammatory agents. The presence of electron-donating groups was correlated with increased activity compared to electron-withdrawing groups .

Agrochemical Applications

Beyond medicinal uses, pyrazole derivatives, including this compound, are being investigated for their applications in agrochemicals as herbicides or fungicides due to their biological activity against specific pests. The compound's stability and solubility characteristics make it suitable for further development in agricultural formulations.

Synthesis and Structural Diversity

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity products. The compound serves as a precursor for synthesizing more complex pyrazole derivatives that may exhibit enhanced biological activities .

Synthesis Methods:

Common methods for synthesizing this compound include:

  • Nitration of ethyl pyrazoles
  • Bromination reactions leading to various substituted pyrazoles

Interaction Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, aiding drug design processes . These studies provide insights into how this compound interacts with specific enzymes and receptors, which is crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural differences between 5-Bromo-1-ethyl-4-nitro-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents (Position) Key Structural Features Potential Applications Reference
This compound 1-Ethyl, 4-Nitro, 5-Bromo Electron-withdrawing nitro and bromine; ethyl enhances lipophilicity Cross-coupling reactions, drug intermediates
5-Bromo-1-methyl-4-nitro-1H-pyrazole 1-Methyl, 4-Nitro, 5-Bromo Smaller alkyl group (methyl) reduces steric hindrance High-throughput synthesis
5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 1-Trifluoroethyl, 4-Nitro, 5-Bromo Fluorinated alkyl enhances metabolic stability Agrochemicals, fluorinated APIs
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1-Phenyl, 3-Cyclopropyl, 4-Bromo, 5-Amine Aromatic and amine groups enable hydrogen bonding Kinase inhibitors, ligand design
1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1-Ethyl, 3-Trifluoromethyl, 4-Nitro Strong electron-withdrawing CF₃ group Energetic materials, corrosion inhibitors
Key Observations:

The methyl group in 5-Bromo-1-methyl-4-nitro-1H-pyrazole offers reduced steric bulk, which may facilitate faster reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions .

Positional Isomerism :

  • In 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine, the bromine at position 4 (vs. 5 in the target compound) alters the electronic distribution, making the amine at position 5 more nucleophilic. This positional swap could influence binding affinity in biological targets .

Functional Group Diversity :

  • The trifluoromethyl group in 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole enhances lipophilicity and may improve blood-brain barrier penetration in drug candidates .

Biological Activity

5-Bromo-1-ethyl-4-nitro-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to the pyrazole ring. This unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, which may lead to the modulation of enzyme activities involved in various metabolic pathways.
  • Receptor Interaction : The compound may bind to specific biological receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. In experimental models, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the observed effects:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
106176
508593

These results indicate that the compound may serve as a promising candidate for treating inflammatory conditions .

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa15
MCF725

These findings highlight the potential use of this compound in cancer therapy .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Study : A study conducted on various pyrazole derivatives found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : A series of experiments demonstrated that pyrazole derivatives significantly reduced paw edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents .
  • Anticancer Evaluation : A recent investigation into the cytotoxic effects of pyrazole compounds revealed that those containing nitro groups showed increased activity against multiple cancer cell lines compared to their non-nitro counterparts .

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